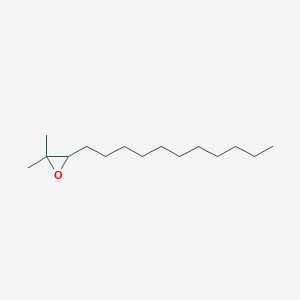
2,2-Dimethyl-3-undecyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-undecyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a branched structure with a dimethyl group at the second carbon and an undecyl chain attached to the third carbon of the oxirane ring. Epoxides are known for their high reactivity, making them valuable intermediates in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-undecyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide in the presence of the peracid.
Another method involves the use of halohydrins, which are converted to epoxides through intramolecular cyclization. This process often requires a base such as sodium hydroxide to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-undecyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions result in a variety of products depending on the nucleophile involved.
科学研究应用
2,2-Dimethyl-3-undecyloxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: Epoxides are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of epoxide-containing compounds in drug development.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-undecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity underlies its utility in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
2,2-Dimethyl-3-undecyloxirane can be compared with other epoxides such as:
Ethylene oxide: A simpler epoxide with a two-carbon chain, widely used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another common epoxide used in the production of polyurethanes and as a fumigant.
Styrene oxide: An aromatic epoxide used in the synthesis of pharmaceuticals and as a precursor to other chemicals.
The uniqueness of this compound lies in its branched structure and longer carbon chain, which can influence its reactivity and applications compared to simpler epoxides.
属性
CAS 编号 |
62885-94-3 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-undecyloxirane |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16-14/h14H,4-13H2,1-3H3 |
InChI 键 |
PQHVOISORICQDW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1C(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


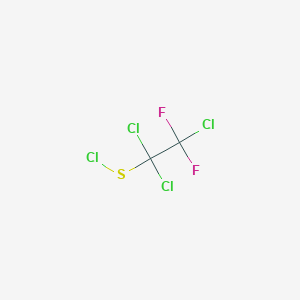
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)


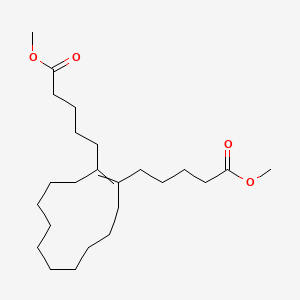
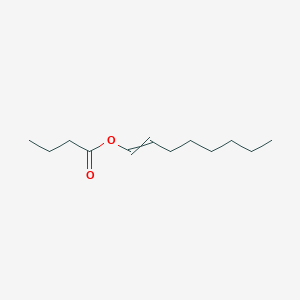


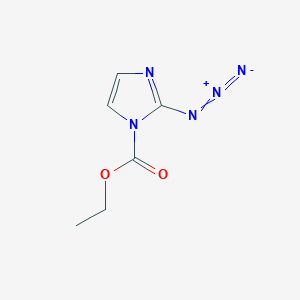

![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



